3-(1H-pyrrol-1-yl)butanoic acid

CAS No.: 94807-08-6

Cat. No.: VC6539706

Molecular Formula: C8H11NO2

Molecular Weight: 153.181

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 94807-08-6 |

|---|---|

| Molecular Formula | C8H11NO2 |

| Molecular Weight | 153.181 |

| IUPAC Name | 3-pyrrol-1-ylbutanoic acid |

| Standard InChI | InChI=1S/C8H11NO2/c1-7(6-8(10)11)9-4-2-3-5-9/h2-5,7H,6H2,1H3,(H,10,11) |

| Standard InChI Key | XNVBCXDROBEFKR-UHFFFAOYSA-N |

| SMILES | CC(CC(=O)O)N1C=CC=C1 |

Introduction

Chemical Identity and Structural Analysis

Molecular Architecture

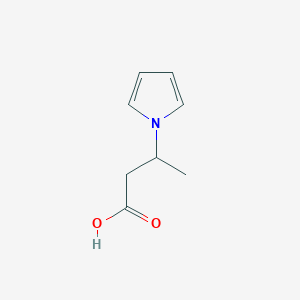

3-(1H-Pyrrol-1-yl)butanoic acid (C₈H₁₁NO₂) consists of a four-carbon butanoic acid chain with a pyrrole ring substituent at the γ-carbon (Figure 1). The pyrrole group, a five-membered aromatic ring with one nitrogen atom, introduces electron-rich properties that influence reactivity and intermolecular interactions .

Table 1: Key Molecular Descriptors

| Property | Value | Source |

|---|---|---|

| Molecular formula | C₈H₁₁NO₂ | Calculated |

| Molecular weight | 153.18 g/mol | |

| IUPAC name | 3-(1H-pyrrol-1-yl)butanoic acid | Derived |

| SMILES | OC(=O)CCC1=CN=CC=C1 | Derived |

The compound’s structural analogs, such as 4-(1H-pyrrol-1-yl)butanoic acid and 3-methyl-2-(1H-pyrrol-1-yl)butanoic acid, exhibit similar backbone configurations but differ in substituent placement . For instance, 4-(1H-pyrrol-1-yl)butanoic acid features the pyrrole at the terminal carbon, enabling distinct cyclization behaviors .

Spectroscopic Characterization

While direct spectral data for 3-(1H-pyrrol-1-yl)butanoic acid is unavailable, related compounds provide reference points:

-

Infrared (IR): Expected peaks include ~1700 cm⁻¹ (C=O stretch) and ~3100 cm⁻¹ (aromatic C-H stretch) .

-

NMR: The pyrrole protons typically resonate between δ 6.0–6.5 ppm (¹H NMR), while the α-proton to the carboxylic acid appears near δ 2.3–2.6 ppm .

Synthesis and Production

Primary Synthetic Routes

The synthesis of pyrrole-substituted carboxylic acids often involves the Paal-Knorr pyrrole synthesis, reacting γ-aminobutyric acid derivatives with 2,5-dimethoxytetrahydrofuran . For example, 4-(1H-pyrrol-1-yl)butanoic acid is synthesized via:

-

Amination: 4-Aminobutyric acid reacts with 2,5-dimethoxytetrahydrofuran in acetic acid/sodium acetate.

-

Cyclization: The intermediate undergoes acid-catalyzed ring closure to form the pyrrole moiety .

Adapting this method for 3-(1H-pyrrol-1-yl)butanoic acid would require substituting 3-aminobutyric acid, though yields may vary due to steric and electronic factors .

Table 2: Synthetic Conditions for Analogous Compounds

| Compound | Yield | Conditions | Reference |

|---|---|---|---|

| 4-(1H-pyrrol-1-yl)butanoic acid | 61% | Polyphosphoric acid, rt, 16 h | |

| Ethyl 4-(pyrrol-1-yl)butanoate | 81% | Acetic acid/NaCl, 90°C, 16 h |

Challenges in Isomer-Specific Synthesis

Positional isomerism significantly impacts synthetic outcomes. For instance, 3-methyl-2-(1H-pyrrol-1-yl)butanoic acid (PubChem CID 14555443) incorporates a branched chain, complicating regioselective synthesis . Achieving the desired substitution at the γ-carbon demands precise stoichiometry and catalyst selection.

Physicochemical Properties

Thermal Stability and Phase Behavior

Data from analogous compounds suggest:

-

Melting Point: 90–95°C (observed in 4-(1H-pyrrol-3-yl)butanoic acid) .

-

Solubility: Moderate solubility in polar solvents (e.g., ethanol, DMSO) due to the carboxylic acid group .

Table 3: Comparative Physicochemical Data

| Compound | Melting Point (°C) | Solubility |

|---|---|---|

| 4-(1H-pyrrol-3-yl)butanoic acid | 91–95 | Ethanol, DMSO |

| 3-Methyl-2-(1H-pyrrol-1-yl)butanoic acid | Not reported | Chloroform, THF |

Reactivity and Functionalization

The carboxylic acid group enables esterification or amidation, while the pyrrole ring participates in electrophilic substitution (e.g., formylation, acetylation) . For example, formylation at the pyrrole’s α-position generates aldehydes used in alkaloid synthesis .

Applications in Organic Synthesis

Intermediate for Alkaloid Production

Pyrrole-carboxylic acids serve as precursors to bioactive alkaloids. In the total synthesis of polygonatines A and B, 4-(1H-pyrrol-1-yl)butanoic acid was cyclized to form a dihydroindolizinone core, later functionalized into the target alkaloids . Similar strategies could apply to 3-substituted analogs.

Coordination Chemistry

The pyrrole nitrogen may act as a ligand for metal ions, facilitating applications in catalysis or materials science. Copper(II) complexes of pyrrole-carboxylic acids exhibit antimicrobial activity, suggesting potential for 3-(1H-pyrrol-1-yl)butanoic acid .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume